molecular formula C13H14Cl2N4O B3025329 5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine CAS No. 20535-58-4

5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

Cat. No.: B3025329
CAS No.: 20535-58-4
M. Wt: 313.18 g/mol
InChI Key: PDPRXKKYKMWYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine is a chemical compound with the CAS Number 20535-58-4 and a molecular formula of C13H14Cl2N4O, corresponding to a molecular weight of 313.18 g/mol . It is a pyrimidine-2,4-diamine derivative, a class of compounds known for significant biological activity in research settings. Compounds within this structural family have been extensively studied as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation . This mechanism of action is fundamental to their research value in fields such as oncology and parasitology. The structural features of this compound—specifically the 3,4-dichlorophenyl moiety and the ethoxymethyl side chain—are associated with enhanced lipophilicity, which can influence cellular penetration and bioavailability in experimental models . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-2-20-6-10-11(12(16)19-13(17)18-10)7-3-4-8(14)9(15)5-7/h3-5H,2,6H2,1H3,(H4,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPRXKKYKMWYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174529
Record name 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20535-58-4
Record name 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC115194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid using phosphorus oxychloride, followed by treatment with ammonia in ethanol to yield the desired amine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Activity
Research has indicated that pyrimidine derivatives can exhibit anti-inflammatory properties. In a study examining various pyrimidine compounds, including those similar to 5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine, it was found that certain derivatives effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 was particularly notable, suggesting potential applications in treating inflammatory diseases .

1.2 Modulation of Ion Channels
The compound has been identified as a modulator of transient receptor potential cation channels (TRPC5). TRPC5 channels are implicated in various physiological processes and disease states, including neurodegenerative disorders and nephropathies. By modulating these channels, the compound may offer therapeutic benefits for conditions such as epilepsy and other neuropsychiatric disorders .

Synthesis and Structure-Activity Relationships (SAR)

2.1 Synthesis Techniques
The synthesis of this compound has been explored through various methods that emphasize efficiency and yield. Recent advancements in synthetic methodologies have allowed for the development of more effective routes to obtain this compound and related derivatives .

2.2 Structure-Activity Relationships
Understanding the SAR is crucial for optimizing the pharmacological properties of pyrimidine derivatives. Studies have shown that modifications to the ethoxymethyl group or the dichlorophenyl moiety can significantly impact biological activity. This insight allows researchers to design more potent analogs tailored for specific therapeutic targets .

Case Studies

StudyObjectiveFindings
Study on COX Inhibition Evaluate anti-inflammatory effectsDerivatives showed significant COX-2 inhibition with IC50 values comparable to celecoxib .
TRPC5 Modulation Study Investigate effects on ion channelsThe compound demonstrated potential in modulating TRPC5 activity, indicating therapeutic relevance for neuropsychiatric conditions .

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are highly dependent on substituents at positions 5 and 6 of the pyrimidine core. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name R5 R6 Molecular Formula Molecular Weight Key Applications References
5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine 3,4-Dichlorophenyl Ethoxymethyl C13H13Cl2N4O 326.18 DHFR inhibition research, antimicrobial studies
Pyrimethamine (5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine) 4-Chlorophenyl Ethyl C12H13ClN4 248.71 Antimalarial drug (DHFR inhibitor)
5-(3,4-Dichlorophenyl)-6-styrylpyrimidine-2,4-diamine 3,4-Dichlorophenyl Styryl C18H14Cl2N4 357.24 Antimicrobial research (enhanced lipophilicity)
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyrimidine-2,4-diamine 3,4-Dichlorophenyl-piperazine C14H16Cl2N6 339.23 CNS-targeted drug candidates (serotonin/dopamine modulation)
5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride 3,4-Dimethoxybenzyl C13H17ClN4O2 296.75 Agricultural antibacterial agent

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The ethoxymethyl group in the target compound increases hydrophilicity (LogP ~2.5–3.0) compared to Pyrimethamine (LogP ~2.39) and the styryl analog (LogP ~5.95), which has significantly higher membrane permeability .
  • Solubility :
    • Ethoxymethyl and piperazine substituents improve aqueous solubility compared to purely aromatic or alkyl groups (e.g., styryl or ethyl).

Biological Activity

5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antimalarial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including molecular docking studies, structure-activity relationships (SAR), and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₈Cl₂N₄O
Molecular Weight207.057 g/mol
Boiling Point273.5 ± 25.0 °C
Density1.3 ± 0.1 g/cm³
Flash Point119.2 ± 23.2 °C
CAS Number20535-58-4

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound through various assays:

  • In Vitro COX Inhibition : The compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC₅₀ values comparable to celecoxib, a standard anti-inflammatory drug. Specifically, IC₅₀ values were reported at approximately 0.04μmol0.04\,\mu \text{mol} .
  • In Vivo Efficacy : In animal models, the compound exhibited protective effects against carrageenan-induced edema in rat paw tests. Doses around 100mg kg100\,\text{mg kg} showed comparable efficacy to indomethacin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups significantly enhances anti-inflammatory activity. For instance:

  • Substituent Effects : The introduction of dichlorophenyl groups at the 5-position of the pyrimidine ring was found to optimize biological activity by enhancing lipophilicity and receptor binding affinity.

Antimalarial Activity

The compound has also been evaluated for its antimalarial potential against Plasmodium falciparum:

  • Inhibitory Activity : Molecular docking studies indicated that it acts as a potent inhibitor of PfDHFR (dihydrofolate reductase), with Ki values ranging from 1.3nM1.3\,\text{nM} to 243nM243\,\text{nM} for wild-type enzymes and slightly higher for mutant strains .
  • Whole-cell Assays : While promising in biochemical assays, its efficacy in whole-cell assays was less potent, with IC₅₀ values between 0.4μM0.4\,\mu \text{M} and 54μM54\,\mu \text{M} .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in significant reductions in swelling compared to control groups treated with saline.

Case Study 2: Antimalarial Screening

A series of derivatives based on this compound were synthesized and screened for their ability to inhibit P. falciparum. The results indicated that modifications at the 6-position of the pyrimidine ring could lead to enhanced potency against both drug-sensitive and resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and substitution reactions. For example, analogous pyrimidine-diamine derivatives often employ nucleophilic displacement of halides or Suzuki coupling for aryl group introduction . Optimizing solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., palladium for cross-coupling) can enhance yield. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity, as validated by NMR and LC-MS .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., ethoxymethyl CH2 at δ 4.3–4.5 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .
  • X-ray crystallography : Resolves stereochemistry and confirms substitution patterns, as demonstrated for structurally similar pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C13H12Cl2N4O) with <2 ppm error .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s solubility and stability?

  • Methodological Answer : The ethoxymethyl group at position 6 enhances hydrophobicity (logP ~2.5), while the dichlorophenyl moiety contributes to π-π stacking. Solubility in DMSO (>10 mM) is typical for in vitro assays. Stability studies (e.g., HPLC under accelerated conditions) can assess degradation pathways, with electron-withdrawing substituents (Cl) reducing oxidative susceptibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine-2,4-diamine derivatives across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To address this:

  • Standardize assays : Use isogenic cell lines and validate purity via orthogonal methods (NMR, HPLC) .
  • Comparative SAR studies : Evaluate analogs (e.g., 6-ethyl vs. ethoxymethyl derivatives) to isolate substituent effects on activity .
  • Meta-analysis : Pool data from multiple studies to identify trends, as seen in kinase inhibitor research .

Q. What in silico strategies are effective for predicting binding affinities to enzymatic targets like dihydrofolate reductase (DHFR)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Models interactions with DHFR’s active site (e.g., hydrogen bonding with Asp27, hydrophobic contacts with Phe31) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC50 values .

Q. What experimental designs are recommended for elucidating metabolic pathways in preclinical models?

  • Methodological Answer :

  • Radiolabeled tracing : Incorporate 14C at the ethoxymethyl group to track hepatic metabolism .
  • LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation at C5, glucuronidation) in microsomal incubations .
  • In vivo PK/PD studies : Measure plasma half-life (t1/2) and tissue distribution in rodent models, adjusting dosage based on clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.